REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:6])[CH2:3][C:4]#[CH:5].[Br:7][C:8]1[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=1>C(NC(C)C)(C)C.[Cu]I>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:5]#[C:4][CH2:3][N:2]([CH3:6])[CH3:1])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0.113 mL
|
Type
|
reactant
|
Smiles
|
CN(CC#C)C
|
Name
|
bistriphenyl phosphine palladium dichloride
|
Quantity
|
67.8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
280.8 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
Copper(I) iodide
|
Quantity
|
17.4 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 50 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was then purified by column chromatography on silica gel (hexane:ethyl acetate=2:1 to 0:100)
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C#CCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 248.4 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 105.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |